Rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one Rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17503963
InChI: InChI=1S/C12H18N4O/c1-15-10(6-7-14-15)12-9(13)4-5-11(17)16(12)8-2-3-8/h6-9,12H,2-5,13H2,1H3/t9-,12-/m1/s1
SMILES:
Molecular Formula: C12H18N4O
Molecular Weight: 234.30 g/mol

Rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one

CAS No.:

Cat. No.: VC17503963

Molecular Formula: C12H18N4O

Molecular Weight: 234.30 g/mol

* For research use only. Not for human or veterinary use.

Rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one -

Specification

Molecular Formula C12H18N4O
Molecular Weight 234.30 g/mol
IUPAC Name (5R,6R)-5-amino-1-cyclopropyl-6-(2-methylpyrazol-3-yl)piperidin-2-one
Standard InChI InChI=1S/C12H18N4O/c1-15-10(6-7-14-15)12-9(13)4-5-11(17)16(12)8-2-3-8/h6-9,12H,2-5,13H2,1H3/t9-,12-/m1/s1
Standard InChI Key XZNZJLISMARZCN-BXKDBHETSA-N
Isomeric SMILES CN1C(=CC=N1)[C@H]2[C@@H](CCC(=O)N2C3CC3)N
Canonical SMILES CN1C(=CC=N1)C2C(CCC(=O)N2C3CC3)N

Introduction

Rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one is a synthetic compound characterized by its unique structural features, which include a piperidine ring, an amino group, a cyclopropyl group, and a pyrazolyl moiety. This compound falls under the category of piperidine derivatives, which are often studied for their biological activities and potential therapeutic applications.

Synthesis

The synthesis of Rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one involves multiple synthetic steps. These processes require careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. Reactions are often conducted under inert atmospheres to prevent unwanted side reactions.

Chemical Reactions and Mechanisms

This compound can undergo various chemical reactions, including those involving oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions must be tailored to achieve the desired outcomes while maintaining safety protocols.

Biological Activities and Applications

The mechanism of action for Rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one involves its interaction with specific biological targets. These interactions depend on the context of its application, such as drug development or biochemical research. The compound has significant applications across various scientific disciplines due to its unique structural features and potential biological activities.

Applications Table

Application AreaDescription
Drug DevelopmentPotential therapeutic applications due to its interaction with biological targets
Biochemical ResearchUsed in studies related to biological activities and mechanisms of action
Scientific DisciplinesApplies across multiple fields due to its unique structural features

Storage and Stability

Rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one should be stored at controlled temperatures to maintain stability. Its purity and physical state are critical for ensuring its effectiveness in various applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator